molecular formula C10H11Cl2NO2 B2360613 N-(2,2-dichloro-1-methoxyethyl)benzamide CAS No. 301158-73-6

N-(2,2-dichloro-1-methoxyethyl)benzamide

Cat. No.: B2360613
CAS No.: 301158-73-6
M. Wt: 248.1
InChI Key: WKGOULNTYPFWOZ-UHFFFAOYSA-N
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Description

N-(2,2-dichloro-1-methoxyethyl)benzamide is a chemical compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.111 g/mol It is characterized by the presence of a benzamide group attached to a 2,2-dichloro-1-methoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dichloro-1-methoxyethyl)benzamide typically involves the reaction of benzoyl chloride with 2,2-dichloro-1-methoxyethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dichloro-1-methoxyethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(2,2-dichloro-1-methoxyethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dichloro-1-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dichloro-1-methoxyethyl)benzamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds.

Biological Activity

N-(2,2-dichloro-1-methoxyethyl)benzamide is a chemical compound with notable potential in various biological applications. This article reviews its biological activity, synthesizing findings from diverse research studies that highlight its interactions with biological systems, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H11Cl2NO2
  • Molecular Weight : 248.11 g/mol
  • CAS Number : 301158-73-6

The compound is synthesized through the reaction of benzoyl chloride with 2,2-dichloro-1-methoxyethanamine, typically in the presence of a base like triethylamine to facilitate the reaction and neutralize by-products.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The compound's unique structure contributes to its reactivity and potential to modulate biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that benzamide derivatives, including this compound, possess significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Various benzamide derivatives have shown MIC values ranging from 0.5 to 32 µg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli .

This suggests that this compound may also exhibit similar antimicrobial efficacy, although specific data for this compound is limited.

Insecticidal Activity

There is a growing interest in compounds that can serve as effective insecticides. While this compound has not been directly tested for insecticidal properties, related compounds within the benzamide class have demonstrated larvicidal activity against mosquito vectors like Aedes aegypti. For example, certain derivatives showed LC50 values indicating effective control over mosquito populations .

Study on Benzamide Derivatives

A comprehensive study evaluated various benzamide derivatives for their biological activity. The findings indicated that modifications to the benzamide structure could enhance potency against microbial strains and potentially reduce toxicity in mammalian cells . Although this compound was not the focus of this study, it aligns with the observed trends regarding structure-activity relationships.

Toxicity Assessment

Toxicity assessments are crucial for evaluating the safety profile of new compounds. One study highlighted that certain benzodioxole derivatives displayed no cytotoxicity towards human peripheral blood mononuclear cells up to high concentrations (5200 μM), suggesting a favorable safety profile for related compounds . This could imply similar safety margins for this compound, pending direct testing.

Comparative Analysis

Compound NameBiological ActivityMIC/LC50 Values
This compoundAntimicrobial potential (hypothetical)Not yet established
Benzamide Derivative PC190723Antibacterial against S. aureusMIC = 0.5–1.0 µg/mL
3,4-(Methylenedioxy) cinnamic acidLarvicidal against Aedes aegyptiLC50 = 28.9 ± 5.6 μM

Properties

IUPAC Name

N-(2,2-dichloro-1-methoxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-15-10(8(11)12)13-9(14)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGOULNTYPFWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(Cl)Cl)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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